molecular formula C5H6FN3 B579076 6-Fluoro-2-methylpyrimidin-4-amine CAS No. 18260-57-6

6-Fluoro-2-methylpyrimidin-4-amine

Cat. No.: B579076
CAS No.: 18260-57-6
M. Wt: 127.122
InChI Key: RBKLRUNYUDTOGT-UHFFFAOYSA-N
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Description

6-Fluoro-2-methylpyrimidin-4-amine is an aromatic heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. The presence of a fluorine atom at position 6 and a methyl group at position 2 makes this compound unique. It is widely used in various scientific research fields due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methylpyrimidin-4-amine typically involves the reaction of 2-chloro-6-fluoropyrimidine with methylamine. This reaction is carried out in an aprotic dipolar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under reflux conditions. The reaction yields this compound as the primary product.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxyl group.

    Reduction Reactions: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.

Major Products Formed

    Substitution Reactions: Formation of various substituted pyrimidines.

    Oxidation Reactions: Formation of 6-fluoro-2-carboxypyrimidin-4-amine.

    Reduction Reactions: Formation of 6-fluoro-2-methyl-1,2,3,4-tetrahydropyrimidin-4-amine.

Scientific Research Applications

6-Fluoro-2-methylpyrimidin-4-amine is utilized in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential as an inhibitor of various enzymes and biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Employed in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrimidin-4-amine: Lacks the fluorine atom, resulting in different chemical properties and biological activities.

    6-Chloro-2-methylpyrimidin-4-amine: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and potency.

    6-Fluoro-4-aminopyrimidine: Similar structure but lacks the methyl group at position 2.

Uniqueness

6-Fluoro-2-methylpyrimidin-4-amine is unique due to the presence of both the fluorine atom and the methyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the methyl group influences its reactivity and solubility.

Properties

IUPAC Name

6-fluoro-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3/c1-3-8-4(6)2-5(7)9-3/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKLRUNYUDTOGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18260-57-6
Record name 6-fluoro-2-methylpyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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